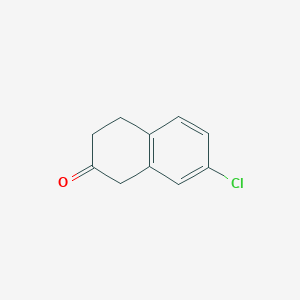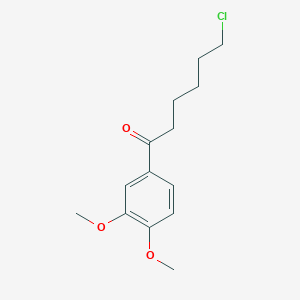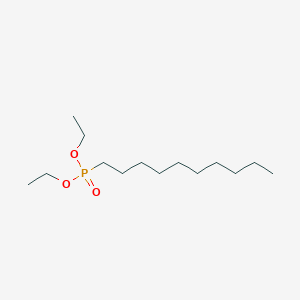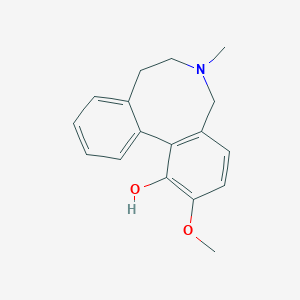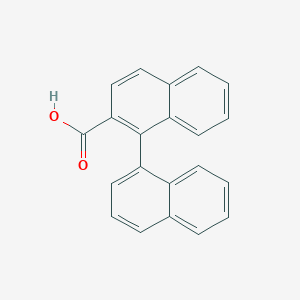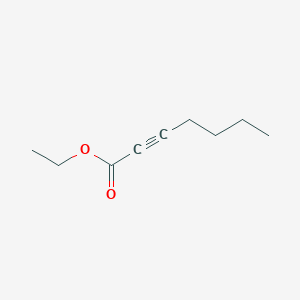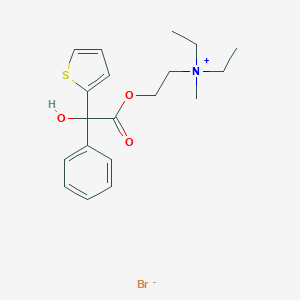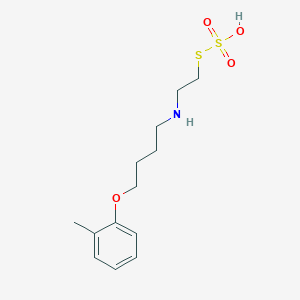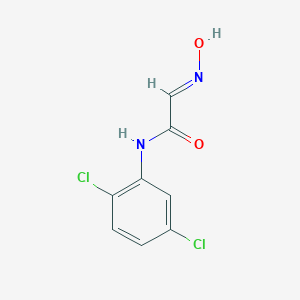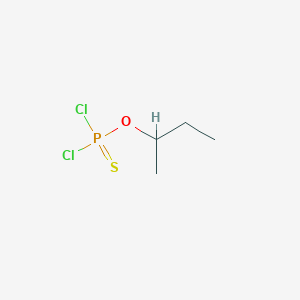
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a phosphine-based compound that has shown promising results in scientific research studies.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of BDP is in the field of catalysis. BDP has shown to be an efficient catalyst in various reactions such as the Heck reaction, Suzuki coupling, and Stille coupling. BDP has also been studied for its potential applications in the field of organic synthesis. BDP can be used as a reagent for the synthesis of various organic compounds such as phosphine oxides, phosphonates, and phosphine sulfides.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood. However, it is believed that BDP acts as a nucleophilic catalyst in various reactions. BDP can form a complex with a substrate, which enhances the reactivity of the substrate towards the reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of BDP. However, studies have shown that BDP is relatively non-toxic and has low acute toxicity. BDP has also shown to have low toxicity towards aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of BDP is its efficiency as a catalyst in various reactions. BDP has shown to be a highly active catalyst in various reactions, which reduces the reaction time and increases the yield of the product. However, one of the limitations of BDP is its sensitivity towards air and moisture. BDP can react with air and moisture, which can reduce its efficiency as a catalyst.
Direcciones Futuras
For the research of BDP include the development of new synthetic routes, the study of the mechanism of action, and the study of the toxicity towards different organisms.
Métodos De Síntesis
BDP can be synthesized by reacting butan-2-ol with phosphorus trichloride and sodium sulfide. The reaction produces BDP as a yellow crystalline solid. The purity of BDP can be improved by recrystallization using a solvent such as diethyl ether or hexane.
Propiedades
Número CAS |
15195-14-9 |
|---|---|
Nombre del producto |
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane |
Fórmula molecular |
C4H9Cl2OPS |
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
butan-2-yloxy-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9Cl2OPS/c1-3-4(2)7-8(5,6)9/h4H,3H2,1-2H3 |
Clave InChI |
OZYKMVCJQZRRGQ-UHFFFAOYSA-N |
SMILES |
CCC(C)OP(=S)(Cl)Cl |
SMILES canónico |
CCC(C)OP(=S)(Cl)Cl |
Sinónimos |
Phosphorodichloridothioic acid O-sec-butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



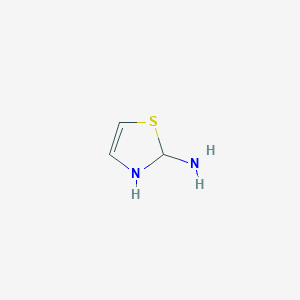
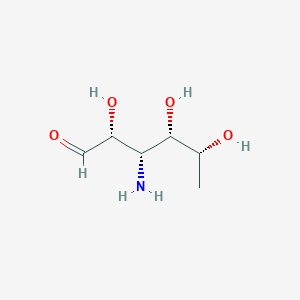
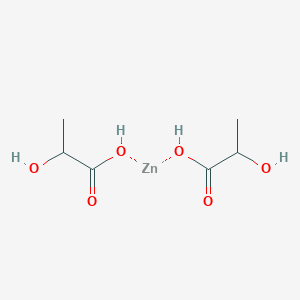
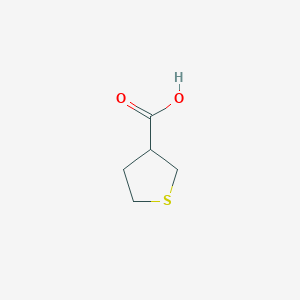
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
